3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as (2E)-3-[4-(benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, is a compound that belongs to the class of chalcones. Chalcones are characterized by the presence of a three-carbon α,β-unsaturated carbonyl system and are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's molecular formula is C24H22O3, and it has a molecular weight of approximately 358.43 g/mol.
This compound has been synthesized and characterized in various studies focusing on its structural properties and potential applications in medicinal chemistry. It is classified under organic compounds with notable interest in its interactions with biological systems, particularly as an inhibitor of human monoamine oxidase B (hMAO-B), which is involved in the metabolism of neurotransmitters like dopamine .
The synthesis of 3-(4-(benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves a condensation reaction between 3,5-dibenzyloxyacetophenone and 4-ethoxybenzaldehyde. The procedure can be outlined as follows:
The synthesis typically yields colorless blocks of the target compound, which can be analyzed using infrared spectroscopy to confirm functional groups such as C=O and C–H stretches .
The molecular structure of 3-(4-(benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one reveals several key features:
Key crystallographic data includes:
The primary reaction involving this compound is its formation through the Claisen-Schmidt condensation mechanism. This reaction involves the nucleophilic attack of the enolate ion derived from one ketone on the carbonyl carbon of another aldehyde or ketone.
The reaction conditions (e.g., temperature, solvent) can significantly influence yield and purity. Monitoring techniques such as thin-layer chromatography are essential for determining completion and optimizing conditions .
The mechanism by which 3-(4-(benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exerts its biological effects primarily involves inhibition of human monoamine oxidase B (hMAO-B). This enzyme plays a critical role in the oxidative deamination of neurotransmitters.
By inhibiting hMAO-B, this compound increases dopamine levels in the brain, which may have therapeutic implications for neurodegenerative diseases such as Parkinson's disease .
The compound exhibits:
Chemical properties include:
Relevant spectroscopic data includes:
3-(4-(Benzyloxy)phenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has significant potential in scientific research due to its biological activity:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5